エピチフィバチド(酢酸塩)
説明
Eptifibatide is a synthetic cyclic heptapeptide and a potent inhibitor of platelet aggregation. It functions by blocking the glycoprotein (GP) IIb/IIIa receptor, which is the final common pathway for platelet aggregation, thus preventing thrombus formation. This peptide is derived from a protein found in the venom of the southeastern pygmy rattlesnake. Eptifibatide is administered intravenously and is used primarily in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI) .
Synthesis Analysis
The synthesis of eptifibatide involves the creation of a cyclic peptide structure, which is crucial for its biological activity. The specific details of the synthesis process are not provided in the papers, but it is known that eptifibatide is a synthetic peptide, indicating that it is manufactured through chemical synthesis methods, likely involving solid-phase peptide synthesis techniques .
Molecular Structure Analysis
Eptifibatide's molecular structure is characterized by its cyclic nature and the presence of several amino acids that contribute to its high specificity and affinity for the GP IIb/IIIa receptor. The molecular formula of eptifibatide is C35H49N11O9S2, and it has a molecular weight of approximately 831.96 g/mol. The structure includes disulfide bridges that are essential for maintaining its conformation and biological activity .
Chemical Reactions Analysis
Eptifibatide interacts with the GP IIb/IIIa receptor on platelets to prevent fibrinogen binding, which is necessary for platelet aggregation. This interaction is reversible, allowing for controlled inhibition of platelet function. Additionally, an impurity related to eptifibatide has been identified during drug formulation stability assays, which is formed from Asp-clipped eptifibatide by the reaction of the amino group of tryptophan with formaldehyde followed by electrophilic attack on the nitrogen of indole .
Physical and Chemical Properties Analysis
The physical and chemical properties of eptifibatide include its solubility, stability, and chromatographic characteristics. Eptifibatide is soluble in water and is typically formulated as an acetate salt for stability and ease of administration. The stability of eptifibatide in pharmaceutical formulations has been assessed using high-performance liquid chromatography (HPLC) methods, which have been developed and validated to ensure the drug's potency and purity over time. These methods are crucial for the quality control of eptifibatide in both bulk drug substances and pharmaceutical dosage forms .
Case Studies and Clinical Trials
Several clinical trials have demonstrated the efficacy of eptifibatide in reducing the incidence of death or myocardial infarction (MI) in patients with non-ST-segment elevation (NSTE) ACS and those undergoing PCI. The ESPRIT trial showed significant reductions in death and ischemic complications with eptifibatide compared to placebo. Similarly, the PURSUIT trial indicated a significant reduction in the incidence of death or MI with eptifibatide treatment . Cost-effectiveness analyses, such as those conducted in Canada, have also supported the economic viability of eptifibatide as a treatment for ACS, considering both the cost of therapy and the health benefits associated with it .
科学的研究の応用
循環器系疾患
エピチフィバチドは、特に急性冠症候群(ACS)の治療において重要な役割を果たします。ACSは、冠動脈壁の損傷を特徴とし、管腔内血栓の形成につながり、1つ以上の冠動脈を閉塞します。エピチフィバチドは、ガラガラヘビの毒から合成されたヘプタペプチドです。糖タンパク質IIb/IIIa阻害剤として、血小板の活性化と凝集経路を阻害し、血栓形成を防ぎます。 経皮的冠動脈インターベンション(PCI)やその他の心臓インターベンションにおけるその適用は、すでに確立されています .
脳梗塞
最近の研究では、エピチフィバチドは心臓病学以外の分野でも幅広い用途を持つ可能性があることが示唆されています。脳梗塞の管理に有望です。血小板凝集を阻害することにより、脳梗塞患者の血栓塞栓性イベントを減らす可能性があります。 ただし、この文脈における有効性を完全に評価するには、さらなる研究が必要です .
頸動脈ステント留置術
頸動脈狭窄症の患者で脳卒中を予防するための手技である頸動脈ステント留置術は、エピチフィバチドの恩恵を受けています。 血小板凝集抑制効果により、頸動脈ステント留置術中および術後の血栓塞栓性合併症のリスクを軽減するのに役立ちます .
脳動脈瘤ステント留置術
エピチフィバチドの使用は、脳動脈瘤ステント留置術にも及びます。血小板凝集を予防することにより、このデリケートな手技の安全性と有効性を高めることができます。 ただし、最適な投与量と安全性プロファイルを確立するには、さらなる研究が必要です .
敗血症性ショック
最近のエビデンスは、エピチフィバチドが敗血症性ショックの管理に役割を果たす可能性があることを示唆しています。血小板機能を調節することにより、重症感染症に関連する過凝固状態を軽減することができます。 この潜在的な用途を探るための臨床試験が進行中です .
その他の潜在的な適応症
上記の分野に加えて、研究者は創傷治癒、がん、血管疾患など、さまざまな状況におけるエピチフィバチドの効果を調査しています。 ただし、これらの分野では、さらなる調査と検証が必要です .
作用機序
Target of Action
Eptifibatide is a peptide-based antagonist that primarily targets the glycoprotein IIb/IIIa on platelets . This glycoprotein is a receptor that plays a crucial role in platelet aggregation, a process central to the formation of blood clots .
Mode of Action
Eptifibatide functions by reversibly binding to the glycoprotein IIb/IIIa receptor on human platelets . This binding prevents the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands to the receptor . The inhibition of these ligands from binding to the receptor subsequently prevents platelet aggregation . This action occurs in a dose- and concentration-dependent manner .
Biochemical Pathways
Eptifibatide’s action affects the biochemical pathway of platelet activation and aggregation . By blocking the glycoprotein IIb/IIIa receptor, it inhibits the final common pathway for platelet aggregation . This blockade prevents the cross-linking of platelets, which is necessary for the formation of blood clots .
Pharmacokinetics
The pharmacokinetics of Eptifibatide involves its administration through an intravenous bolus and subsequent infusion . The drug exhibits profound and prolonged inhibition of platelet aggregation during therapy, with a brief, partial recovery observed approximately 4 hours after the bolus . Plasma Eptifibatide levels correlate significantly with receptor occupancy .
Result of Action
The primary result of Eptifibatide’s action is the inhibition of platelet aggregation , which reduces the risk of thrombosis . This is particularly beneficial in the medical management of conditions such as myocardial infarction and acute coronary syndrome .
Action Environment
The action of Eptifibatide can be influenced by various environmental factors. For instance, the drug is usually applied together with other medications such as aspirin or clopidogrel and heparin . Additionally, supportive treatments including nitrates, beta-blockers, opioid analgesics, and/or benzodiazepines may also be employed as indicated . These factors can influence the drug’s action, efficacy, and stability.
Safety and Hazards
生化学分析
Biochemical Properties
Eptifibatide (Acetate) plays a significant role in biochemical reactions, particularly in platelet aggregation. It binds to the platelet receptor glycoprotein IIb/IIIa, inhibiting platelet aggregation . This interaction is reversible and concentration-dependent .
Cellular Effects
Eptifibatide (Acetate) has profound effects on various types of cells, especially platelets. By binding to the glycoprotein IIb/IIIa receptor on platelets, it prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting platelet aggregation . This influences cell function by preventing thrombus formation.
Molecular Mechanism
The molecular mechanism of Eptifibatide (Acetate) involves its binding to the glycoprotein IIb/IIIa receptor on human platelets. This binding is reversible, preventing the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands to the receptor. As a result, platelet aggregation is inhibited .
Temporal Effects in Laboratory Settings
The effects of Eptifibatide (Acetate) over time in laboratory settings are primarily observed in its ability to inhibit platelet aggregation in a dose- and concentration-dependent manner
Metabolic Pathways
Eptifibatide (Acetate) is involved in the platelet aggregation pathway. It interacts with the glycoprotein IIb/IIIa receptor, a key player in the platelet aggregation process
Transport and Distribution
The transport and distribution of Eptifibatide (Acetate) within cells and tissues are closely related to its function. It binds to the glycoprotein IIb/IIIa receptor on platelets, thereby influencing its localization and accumulation
Subcellular Localization
The subcellular localization of Eptifibatide (Acetate) is primarily at the platelet receptor glycoprotein IIb/IIIa on the surface of platelets
特性
IUPAC Name |
acetic acid;2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22-,23-,24-,25-,26-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKBRYJYRIUYEI-QMYFOHRPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53N11O11S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
892.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
188627-80-7 | |
Record name | Eptifibatide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Eptifibatide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。